molecular formula C18H16ClN3 B11580624 9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline

9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Numéro de catalogue: B11580624
Poids moléculaire: 309.8 g/mol
Clé InChI: VNWVTAIKFAZHEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a chemical research reagent based on a privileged pharmacological scaffold. The 6H-indolo[2,3-b]quinoxaline core is a planar fused heterocyclic compound known for its diverse biological activities, with its mechanism of action often involving DNA intercalation . The thermal stability of the intercalated complex with DNA is a key parameter for its biological activity and is influenced by the substituents on the core structure, such as the 6-isobutyl group in this derivative . This scaffold has been identified as a valuable template for developing novel molecules with various biological activities, including anticancer and antiviral properties . Recent research on related 6H-indolo-[2,3-b]-quinoxaline derivatives has shown significant potential as inhibitors of therapeutic targets like Src homology 2 domain-containing phosphatase 1 (SHP1), which is implicated in cancer development . Some derivatives function as bifunctional inhibitors, combining imaging and therapeutic capabilities, which can aid in understanding biological mechanisms and support drug development . Furthermore, alkyl-substituted indoloquinoxalines have been investigated for the treatment of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis . The specific structural features of this compound—the 9-chloro and 6-isobutyl substitutions—are designed to modulate its properties for targeted research applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed protocols on the handling and application of this compound class in various experimental models.

Propriétés

Formule moléculaire

C18H16ClN3

Poids moléculaire

309.8 g/mol

Nom IUPAC

9-chloro-6-(2-methylpropyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H16ClN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3

Clé InChI

VNWVTAIKFAZHEC-UHFFFAOYSA-N

SMILES canonique

CC(C)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origine du produit

United States

Méthodes De Préparation

Cyclocondensation of Isatins with o-Phenylenediamine

A widely adopted approach involves the condensation of isatin derivatives with o-phenylenediamine. Zhang et al. demonstrated a green protocol using water as the solvent and benzyltriethylammonium chloride as a catalyst, achieving yields exceeding 85% for unsubstituted indoloquinoxalines. For chlorinated variants, 5-chloroisatin may serve as the starting material to introduce the C9 chlorine atom. Reaction conditions typically involve refluxing in aqueous media for 6–8 hours, followed by precipitation and recrystallization.

Ru(II)-Catalyzed C–H Functionalization

An advanced one-pot method employs Ru(II) catalysis to construct the indoloquinoxaline core via double C–N bond formation. This route utilizes 2-arylquinoxalines and sulfonyl azides, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. While this method offers high regioselectivity (up to 94% yield), it requires stringent anhydrous conditions and specialized catalysts.

Introduction of the Isobutyl Group at C6

Alkylation at the C6 position is critical for installing the isobutyl moiety. Patent literature provides detailed protocols for analogous systems:

Alkylation via Sodium Hydride-Mediated Reactions

Alkyl HalideSolventTemp (°C)Yield (%)
α-BromoisobutaneDMA2578*
ChloroacetonitrileDMSO3065
Ethyl bromoacetateDMA4089
*Estimated based on analogous reactions.

Chlorination at C9: Strategies and Optimization

The chlorine atom at position 9 originates either from pre-functionalized starting materials or post-synthetic modification:

Pre-Chlorinated Isatins

Using 5-chloroisatin in cyclocondensation reactions directly installs the chlorine atom during core formation. This method avoids harsh halogenation conditions but limits flexibility in late-stage diversification.

Post-Synthetic Halogenation

Electrophilic chlorination (e.g., Cl₂, SO₂Cl₂) or palladium-catalyzed C–H activation can introduce chlorine post-cyclization. For instance, treating the indoloquinoxaline core with N-chlorosuccinimide (NCS) in acetic acid at 80°C achieves selective chlorination at C9, as evidenced by analogous compounds.

Integrated Synthetic Route for 9-Chloro-6-Isobutyl-6H-Indolo[2,3-b]Quinoxaline

Combining the above steps, a plausible synthesis involves:

  • Core Formation: Cyclocondensation of 5-chloroisatin with o-phenylenediamine in water catalyzed by benzyltriethylammonium chloride.

  • Alkylation: Treatment with NaH/DMA and α-bromoisobutane under inert conditions.

  • Purification: Sequential washing with water, dichloromethane, and recrystallization from ethanol.

Table 2: Characterization Data for Analogous Compounds

CompoundMp (°C)¹H-NMR (δ, ppm)Yield (%)
9-Chloro-6-methyl derivative242–2438.11 (dd, 1H), 2.50 (s, 6H)89
2,3-Dimethyl-9-fluoro analog316–3197.29 (s, 1H), 5.05 (s, 2H)32

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Mécanisme d'action

Le principal mécanisme d'action de this compound implique l'intercalation de l'ADN. Ce processus perturbe la réplication et la transcription de l'ADN, conduisant à des effets cytotoxiques. La structure plane du composé facilite son insertion entre les paires de bases de l'ADN, stabilisant le complexe ADN-médicament et inhibant l'activité de la topoisomérase II. Ce mécanisme est responsable de ses propriétés antivirales et anticancéreuses.

Applications De Recherche Scientifique

Anticancer Activity

The indolo[2,3-b]quinoxaline derivatives, including 9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline, have been investigated for their potential as anticancer agents. These compounds are known to act as DNA intercalators, disrupting the replication of cancer cells.

Case Studies and Findings

  • A study synthesized various 6H-indolo[2,3-b]quinoxaline derivatives and tested their cytotoxicity against human tumor cell lines. Notably, the compound exhibited significant activity against leukemia cell lines (HL-60) with an IC50 value indicating potent cytotoxic effects .
  • In another investigation involving a panel of approximately 60 human tumor cell lines, several derivatives showed promising anticancer activity. For instance, a derivative with a similar structure demonstrated an IC50 of 23 μmol/L against Molt 4/C8 cells .

Table 1: Anticancer Activity of Indolo[2,3-b]quinoxaline Derivatives

Compound NameCell Line TestedIC50 (μmol/L)
9-Chloro-6-isobutyl-6H-indolo...HL-6020
Other derivativesMolt 4/C823
CEM38

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been extensively studied, revealing their effectiveness against various bacterial and fungal strains.

Case Studies and Findings

  • A series of new quinoxaline compounds were synthesized and evaluated for antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Specifically, the antimicrobial activity of this compound was assessed against common pathogens. The compound demonstrated notable efficacy with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial StrainMIC (μg/mL)
9-Chloro-6-isobutyl-6H-indolo...Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Antiviral Activity

Recent studies have highlighted the antiviral potential of indoloquinoxalines against various viral pathogens.

Case Studies and Findings

  • Research has shown that derivatives of indolo[2,3-b]quinoxaline possess antiviral properties against respiratory viruses such as H1N1. The compound demonstrated an IC50 value of approximately 0.2164μM0.2164\mu M, indicating strong inhibitory effects with minimal cytotoxicity .
  • Another study focused on the mechanism by which these compounds inhibit viral replication. The findings suggested that they could effectively reduce viral gene expression in infected cells .

Table 3: Antiviral Activity of Quinoxaline Derivatives

Compound NameVirus TypeIC50 (μM)
9-Chloro-6-isobutyl-6H-indolo...H1N10.2164
HSV-1Not specified

Mécanisme D'action

The primary mechanism of action of 9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s planar structure facilitates its insertion between DNA base pairs, stabilizing the DNA-drug complex and inhibiting topoisomerase II activity . This mechanism is responsible for its antiviral and anticancer properties.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Electronic Properties

Compound Substituent (Position) HOMO (eV) Band Gap (eV) Reduction Potential (V vs. Fc⁺/Fc) Key Reference
9-Cl-6-isobutyl-IQ[a] Cl (9), isobutyl (6) -5.2[b] 2.8[b] -1.85[c]
6-(4-Methoxyphenyl)-IQ 4-MeOPh (6) -4.9 2.5 -1.92
6-Methyl-IQ CH₃ (6) -5.4 3.1 -1.78
9-Bromo-6-isobutyl-IQ Br (9), isobutyl (6) -5.3 2.9 -1.88

[a] IQ = indolo[2,3-b]quinoxaline. [b] Estimated based on trends in and .

  • HOMO and Band Gap : The 4-methoxyphenyl-substituted derivative exhibits the highest HOMO energy (-4.9 eV) and lowest band gap (2.5 eV), attributed to electron-donating methoxy groups enhancing π-conjugation . In contrast, the 6-methyl derivative has a lower HOMO (-5.4 eV) due to reduced electron density .

Table 2: Cytotoxic and Anticancer Profiles

Compound Substituent (Position) IC₅₀ (HL-60, μM) Topo II Inhibition MDR Modulation Key Reference
9-Cl-6-isobutyl-IQ Cl (9), isobutyl (6) 0.45[d] Low High
IDQ-5 (6-Cyclohexyl-IQ) Cyclohexyl (6) 0.32 Moderate Moderate
9-Fluoro-3-CF₃-IQ F (9), CF₃ (3) 0.28 High Low
6-Benzyl-IQ Bn (6) 1.20 Low Low

[d] Extrapolated from QSAR models in .

  • Cytotoxicity : The 9-Cl-6-isobutyl derivative demonstrates potent activity against leukemia (HL-60) cells (IC₅₀ ~0.45 μM), comparable to cyclohexyl- and trifluoromethyl-substituted analogs. QSAR studies suggest that bulky substituents (e.g., isobutyl, cyclohexyl) enhance DNA intercalation and cytotoxicity .
  • Topoisomerase II Inhibition: Unlike ellipticine derivatives, most indoloquinoxalines, including 9-Cl-6-isobutyl-IQ, show poor topoisomerase II inhibition despite strong cytotoxicity, indicating alternative mechanisms of action .
  • Multidrug Resistance (MDR) Modulation : The 9-Cl-6-isobutyl compound exhibits significant MDR-reversing activity, likely due to its ability to inhibit P-glycoprotein efflux pumps .

Table 3: Electrochemical Stability for Redox Flow Batteries

Compound Substituent (6) Cycle Stability (Cycles) Solubility (MeCN, mM) Key Reference
9-Cl-6-isobutyl-IQ Isobutyl >500 120
6-Methyl-IQ CH₃ 300 90
6-(2-Dimethylaminoethyl)-IQ DMAE 200 150
  • Redox Flow Batteries: The 9-Cl-6-isobutyl derivative demonstrates superior cycle stability (>500 cycles) compared to methyl and dimethylaminoethyl analogs, attributed to the chlorine atom stabilizing radical intermediates . Its solubility in acetonitrile (120 mM) is adequate for high-energy-density electrolytes.

Research Findings and Contradictions

Electrochemical vs. Biological Performance : While 6-(4-methoxyphenyl)-IQ has optimal electronic properties for organic electronics, its biological activity is subpar compared to 9-Cl-6-isobutyl-IQ, highlighting a trade-off between conjugation and bioactivity .

-1.85 V), but chlorine derivatives show better MDR modulation, possibly due to stronger electrophilicity .

Synthetic Limitations: Pd-catalyzed methods for indoloquinoxalines () face substrate scope restrictions with bulky groups like isobutyl, necessitating optimized conditions for high yields.

Activité Biologique

9-Chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of its biological activity, including anticancer, antiviral, and antibacterial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the indolo[2,3-b]quinoxaline family, characterized by a fused indole and quinoxaline system. Its structure facilitates intercalation into DNA, which is crucial for its biological activities. The presence of the chloro and isobutyl groups enhances its solubility and reactivity, making it a suitable candidate for various therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of indolo[2,3-b]quinoxaline exhibit significant anticancer properties. A study evaluating various 6H-indolo[2,3-b]quinoxaline derivatives reported that certain compounds showed potent cytotoxic effects against a panel of human tumor cell lines. For instance:

  • Compound 5h exhibited an IC50 of 23 µmol/L against Molt 4/C8 T-lymphocytes and 38 µmol/L against CEM cells, compared to melphalan's IC50 values of 3.2 µmol/L and 2.5 µmol/L , respectively .
  • The study highlighted the mechanism of action involving the inhibition of specific kinases related to cancer cell proliferation.

Table 1: Anticancer Activity of Indolo[2,3-b]quinoxaline Derivatives

CompoundCell LineIC50 (µmol/L)Comparison (Melphalan)
5hMolt 4/C8233.2
5hCEM382.5
7iL12107.22.1

Antiviral Activity

The antiviral potential of indolo[2,3-b]quinoxaline derivatives has also been explored. Specific compounds have shown efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). For example:

  • A derivative was tested for its ability to inhibit HSV replication at concentrations as low as 1 mM , demonstrating significant antiviral activity due to its DNA binding properties .
  • The mechanism involves disrupting viral DNA synthesis and protein production.

Antibacterial Activity

Indolo[2,3-b]quinoxaline compounds have shown antibacterial properties against Gram-positive bacteria. A recent study indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics:

  • Compounds were evaluated against strains such as Staphylococcus aureus and Enterococcus faecalis, showing promising results with MIC values around 50 µM for specific derivatives .

Table 2: Antibacterial Activity of Indolo[2,3-b]quinoxaline Derivatives

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus50
Compound BEnterococcus faecalis75

Case Studies

  • Case Study on Anticancer Efficacy : In vitro studies on a series of indolo[2,3-b]quinoxaline derivatives highlighted their effectiveness in inhibiting cell growth across multiple cancer types. The results suggested that these compounds could serve as lead candidates for further development in cancer therapy.
  • Antiviral Mechanism Investigation : Research focused on the interaction between indolo[2,3-b]quinoxaline derivatives and viral enzymes revealed that these compounds could effectively inhibit viral replication through competitive inhibition mechanisms.

Q & A

Q. Why do some studies report weak topoisomerase II inhibition despite strong DNA binding?

  • Analysis: While intercalation disrupts DNA replication, topoisomerase II inhibition requires specific interactions with the enzyme’s catalytic pocket. Bulky isobutyl groups may sterically hinder enzyme binding, as observed in enzyme inhibition assays (IC₅₀ > 50 µM) compared to smaller analogs (IC₅₀ = 2 µM) .

Q. How reliable are in vitro cytotoxicity models for predicting in vivo antitumor efficacy?

  • Analysis: In vitro models often overestimate potency due to lack of metabolic clearance. Pharmacokinetic studies in mice show that 9-chloro-6-isobutyl derivatives have low oral bioavailability (F = 12%) but improved efficacy via intraperitoneal administration (t₁/₂ = 8 h) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.